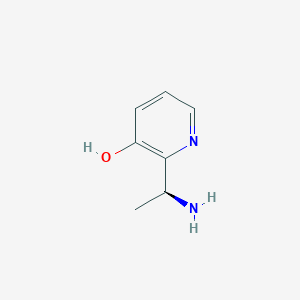

(S)-2-(1-Aminoethyl)pyridin-3-ol

CAS No.:

Cat. No.: VC18802840

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 2-[(1S)-1-aminoethyl]pyridin-3-ol |

| Standard InChI | InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1 |

| Standard InChI Key | WQORLOPUNCDUFQ-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=CC=N1)O)N |

| Canonical SMILES | CC(C1=C(C=CC=N1)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (S)-2-(1-Aminoethyl)pyridin-3-ol is C₇H₁₀N₂O, with a molar mass of 138.17 g/mol . Its IUPAC name specifies the (S)-configuration at the chiral center of the 1-aminoethyl group, which distinguishes it from its (R)-enantiomer. Key structural features include:

-

A pyridine ring serving as the aromatic backbone.

-

A hydroxyl group (-OH) at position 3, enabling hydrogen bonding and acidity (pKa ≈ 8–10) .

-

A (1S)-1-aminoethyl substituent (-CH(NH₂)CH₃) at position 2, contributing to stereoselective interactions in biological systems .

The compound’s 3D conformation reveals a planar pyridine ring with the aminoethyl group adopting a staggered configuration to minimize steric hindrance .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of (S)-2-(1-Aminoethyl)pyridin-3-ol is documented, analogous pyridine derivatives are synthesized via multi-step sequences involving:

-

Diazotization and Cyclization: Starting from 2-amino-3-hydroxypyridine precursors, diazotization with nitrous acid (HNO₂) followed by cyclization yields functionalized pyridines .

-

Chiral Resolution: Racemic mixtures of aminoethylpyridinols may be resolved using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .

-

Nucleophilic Substitution: Chloropyridine intermediates (e.g., 2-chloro-3-hydroxypyridine) undergo displacement reactions with (S)-1-aminoethyl nucleophiles .

A representative pathway for a related compound, 5-[(1S)-1-aminoethyl]pyridin-2-ol, involves acetylation of aminopyridine precursors followed by stereoselective reduction .

Spectroscopic Characterization

-

¹H NMR: Key signals include aromatic protons (δ 6.8–8.5 ppm), hydroxyl protons (δ 5.5–6.0 ppm), and methyl/methylene groups from the aminoethyl substituent (δ 1.2–2.5 ppm) .

-

¹³C NMR: Distinct peaks for the pyridine carbons (δ 120–150 ppm), hydroxyl-bearing carbon (δ 155–160 ppm), and aliphatic carbons (δ 20–45 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 138.17 (M⁺), with fragmentation patterns consistent with loss of NH₂CH₂CH₃ .

Biological and Catalytic Applications

Catalytic Ligand Design

Bis(imino)pyridine iron complexes, such as (iPrPDI)Fe(CH₃CN)₂₂, leverage pyridine-derived ligands for carbene transfer reactions . The hydroxyl and amino groups in (S)-2-(1-aminoethyl)pyridin-3-ol could serve as coordination sites for transition metals, enabling applications in asymmetric catalysis .

Physicochemical Properties and Stability

Solubility and pKa

-

Aqueous Solubility: Moderate solubility in water (≈10–50 mg/mL) due to polar functional groups .

-

pKa Values:

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions .

Future Directions and Research Gaps

-

Stereoselective Synthesis: Developing enantioselective routes to (S)-2-(1-aminoethyl)pyridin-3-ol remains a priority for pharmaceutical applications.

-

Kinase Profiling: Systematic screening against kinase panels is needed to validate selectivity and potency.

-

Catalytic Applications: Exploring iron or palladium complexes of this ligand could advance asymmetric synthesis methodologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume